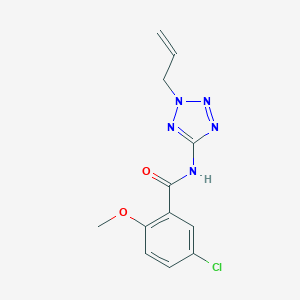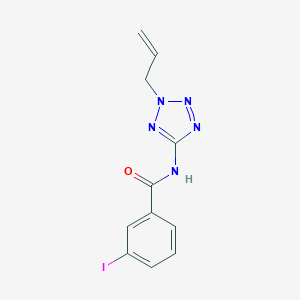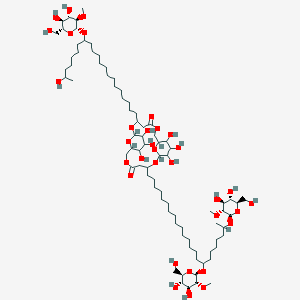![molecular formula C22H19N3O B235162 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and inhibition of these enzymes has shown promising results in cancer treatment.
Mecanismo De Acción
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide selectively binds to the catalytic domain of PARP enzymes, inhibiting their activity. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells with defects in DNA repair mechanisms. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been shown to have a higher potency and selectivity for PARP enzymes than other PARP inhibitors.
Efectos Bioquímicos Y Fisiológicos
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been shown to have a significant effect on tumor growth in preclinical studies. It has also shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In clinical trials, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has shown to be well-tolerated with manageable side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, which allows for more precise targeting of cancer cells. However, the limitations of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide include its high cost and limited availability, which may limit its use in some research settings.
Direcciones Futuras
For N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide research include exploring its potential use in combination with other cancer treatments, identifying biomarkers for patient selection, and investigating its efficacy in other types of cancer. Additionally, research on the mechanism of resistance to PARP inhibitors will be crucial in developing more effective cancer treatments.
In conclusion, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a promising PARP inhibitor with potential use in cancer treatment. Its high potency and selectivity for PARP enzymes make it a valuable tool for lab experiments and clinical trials. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
Métodos De Síntesis
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide is synthesized through a multi-step process starting with 2-methylbenzamide and 1H-benzimidazole-2-carboxylic acid. The final product is obtained through a coupling reaction between the intermediate and 4-aminomethyl-2-methylphenol. The synthesis method has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors have shown to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide has also shown promising results in combination with other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide |
|---|---|
Fórmula molecular |
C22H19N3O |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H19N3O/c1-14-7-3-4-8-17(14)22(26)25-18-12-11-16(13-15(18)2)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
QHPPDJCVGHGSBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)






![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)